

In-Depth Technical Guide: Methionol-d3 in Quantitative Analysis

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Compound of Interest

Compound Name: Methionol-d3

Cat. No.: B12378494

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This technical guide provides a comprehensive overview of **Methionol-d3**, focusing on its core physicochemical properties and its potential application as a deuterated internal standard in quantitative mass spectrometry. While specific experimental protocols and biological pathway information for **Methionol-d3** are not widely available in published literature, this document outlines the fundamental principles and methodologies for utilizing such a stable isotope-labeled compound in a research setting.

Core Compound Data: Methionol-d3

Quantitative data for **Methionol-d3** is summarized in the table below. This information is crucial for the accurate preparation of standards and the interpretation of mass spectrometry data.

Property	Value	Citation
CAS Number	1082582-04-4	[1]
Molecular Formula	C4H7D3OS	[1]
Molecular Weight	109.21 g/mol	[1]

The Role of Deuterated Internal Standards in Quantitative Analysis

In quantitative mass spectrometry, particularly liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard (IS) is critical for ensuring accuracy and precision.[2] An ideal internal standard corrects for variability that can be introduced during sample preparation, such as extraction inconsistencies, and during analysis, such as fluctuations in injection volume or instrument response.[3]

Deuterated internal standards, like **Methionol-d3**, are considered the "gold standard" for these applications. In these compounds, one or more hydrogen atoms are replaced with their stable isotope, deuterium. Because their chemical and physical properties are nearly identical to their non-deuterated counterparts (the analyte), they behave similarly during the entire analytical process, including extraction and chromatographic separation. However, due to the mass difference, they can be distinguished by the mass spectrometer. By adding a known quantity of the deuterated standard to a sample at the beginning of the workflow, the ratio of the analyte's signal to the internal standard's signal can be used for precise quantification, effectively normalizing for any variations.

Experimental Protocol: Quantitative Analysis Using a Deuterated Internal Standard

The following is a generalized protocol for the quantification of an analyte in a biological matrix (e.g., plasma) using a deuterated internal standard like **Methionol-d3**. This protocol is based on common protein precipitation techniques.

1. Preparation of Stock and Working Solutions:

- Prepare a primary stock solution of the analyte and **Methionol-d3** (as the internal standard) in a suitable organic solvent (e.g., methanol or acetonitrile).
- From the stock solutions, prepare a series of calibration standards by spiking known concentrations of the analyte into a blank biological matrix.
- Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
- Prepare a working solution of the **Methionol-d3** internal standard at a fixed concentration.

2. Sample Preparation (Protein Precipitation):

- Aliquot a specific volume (e.g., 100 μ L) of the unknown samples, calibration standards, and QC samples into microcentrifuge tubes.
- Add a precise volume of the **Methionol-d3** internal standard working solution to each tube.
- Vortex each sample briefly to ensure thorough mixing.
- Add a protein precipitating agent, typically 3-4 volumes of cold acetonitrile (containing 0.1% formic acid, if necessary for analyte stability), to each sample.
- Vortex the samples vigorously for at least one minute to facilitate complete protein precipitation.
- Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean vial for LC-MS analysis.

3. LC-MS/MS Analysis:

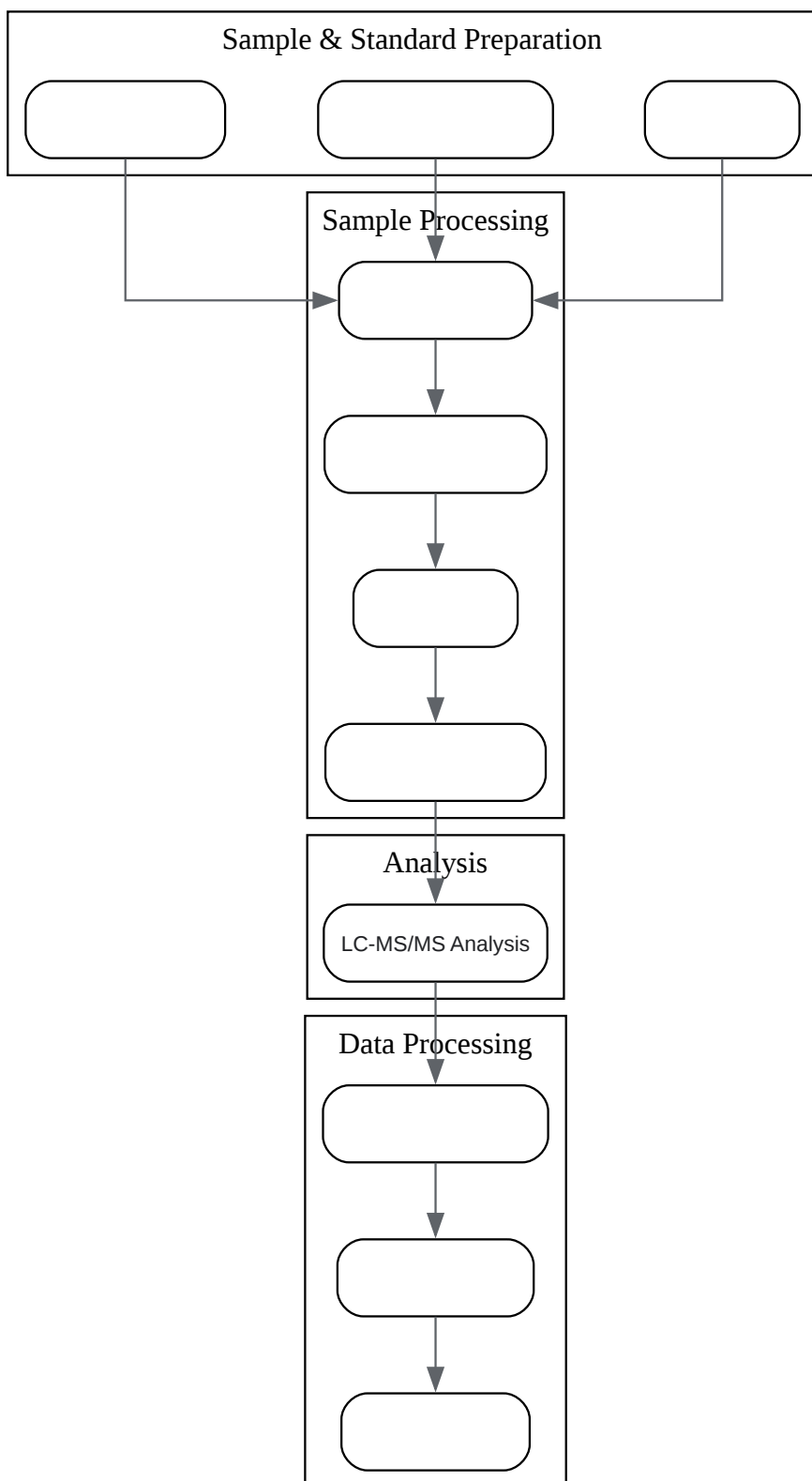
- Inject the prepared samples into the LC-MS/MS system.
- Develop a chromatographic method that ensures the analyte and the deuterated internal standard co-elute.
- Set up the mass spectrometer to monitor for the specific mass-to-charge ratio (m/z) of both the analyte and **Methionol-d3**.

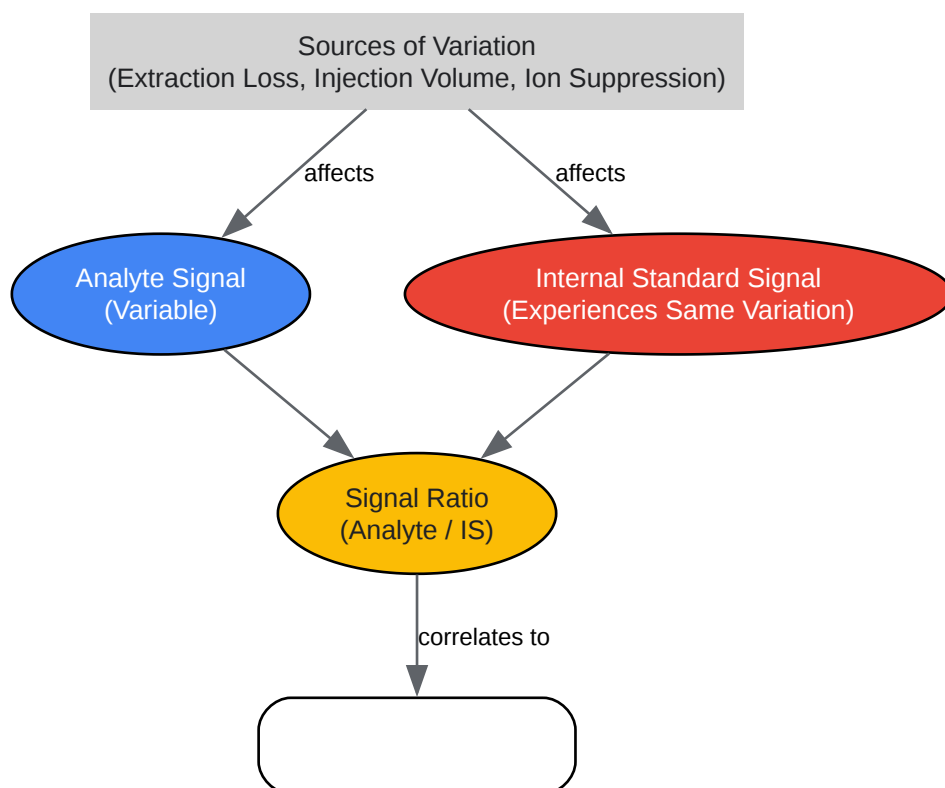
4. Data Analysis:

- Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the calibration standards.
- Determine the concentration of the analyte in the unknown samples and QC samples by interpolating their analyte/internal standard peak area ratios from the calibration curve.

Visualizing the Workflow and Principles

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical principle of using a deuterated internal standard.





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